molecular formula C11H10ClF3O2S B14040741 1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14040741
M. Wt: 298.71 g/mol
InChI Key: WEELYTOKCMCFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with the methylthio and trifluoromethoxy groups. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as methylthiol and trifluoromethoxybenzene.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Formation of the Propan-2-one Backbone: The final step involves the formation of the propan-2-one backbone through a condensation reaction, typically using acetone and a suitable base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The ketone group in the propan-2-one backbone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amines, thiols derivatives

Scientific Research Applications

1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and the trifluoromethoxy group can enhance the compound’s ability to interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one
  • 1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one
  • 1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the methylthio and trifluoromethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its similar compounds, making it a valuable compound for targeted research and applications.

Biological Activity

1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with a complex molecular structure that includes a chlorine atom, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is C11H10ClF3OSC_{11}H_{10}ClF_3OS with a molecular weight of approximately 282.71 g/mol . This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and interactions with various biological pathways.

The unique combination of functional groups in this compound enhances its reactivity and potential applications in pharmacology and biochemistry. The presence of the trifluoromethoxy group is particularly notable as it often influences the biological activity of compounds by modulating their interaction with biological targets.

Biological Activity Overview

This compound exhibits significant biological activities, which can be summarized as follows:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could have implications in therapeutic applications.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative properties, making it a candidate for cancer research.
  • Mechanisms of Action : The specific mechanisms through which this compound interacts with molecular targets are still being elucidated, but initial findings indicate that it may inhibit or activate certain pathways crucial for cellular function.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various compounds related to this compound. For example, compounds with similar structural features demonstrated significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent antiproliferative effects .

Mechanistic Studies

Research indicates that compounds similar to this compound can interact with tubulin, leading to destabilization of microtubules and subsequent apoptosis in cancer cells. This mechanism is critical for the development of new anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

Compound NameMolecular FormulaBiological ActivityRemarks
This compoundC11H10ClF3OSEnzyme inhibition, AntiproliferativePotential anticancer agent
1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-oneC11H10ClF3OSModerate antiproliferativeSimilar structure
2-Methylthio-6-trifluoromethylacetophenoneC10H9F3OSWeak antiproliferativeLacks chlorine substitution

Properties

Molecular Formula

C11H10ClF3O2S

Molecular Weight

298.71 g/mol

IUPAC Name

1-chloro-1-[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)9-7(17-11(13,14)15)4-3-5-8(9)18-2/h3-5,10H,1-2H3

InChI Key

WEELYTOKCMCFHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1SC)OC(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.